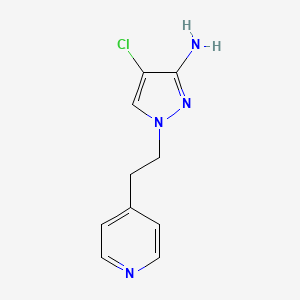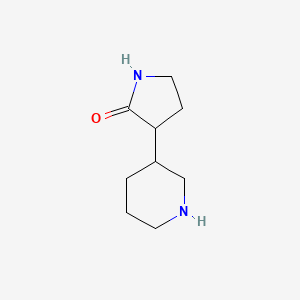
3-(2,2-Dimethylcyclopropyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethylcyclopropyl)propan-1-amine is an organic compound with the molecular formula C8H17N It is a derivative of propan-1-amine, featuring a cyclopropyl group substituted with two methyl groups at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylcyclopropyl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropylcarboxylic acid with a suitable amine precursor under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride to facilitate the conversion of the intermediate imine to the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Dimethylcyclopropyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as alkylated or acylated amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Alcohols, hydrocarbons.
Substitution: Alkylated amines, acylated amines.
Aplicaciones Científicas De Investigación
3-(2,2-Dimethylcyclopropyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dimethylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
Propylamine: A simpler amine with a straight-chain structure.
Isopropylamine: Contains a branched alkyl group.
Cyclopropylamine: Features a cyclopropyl group without additional methyl substitutions.
Uniqueness
3-(2,2-Dimethylcyclopropyl)propan-1-amine is unique due to its cyclopropyl ring with two methyl groups, which imparts distinct steric and electronic properties. These features can influence its reactivity and interactions with molecular targets, making it a valuable compound for specialized applications .
Propiedades
Fórmula molecular |
C8H17N |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
3-(2,2-dimethylcyclopropyl)propan-1-amine |
InChI |
InChI=1S/C8H17N/c1-8(2)6-7(8)4-3-5-9/h7H,3-6,9H2,1-2H3 |
Clave InChI |
BXAJNEBXXFSDAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1CCCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


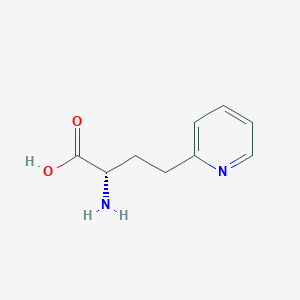
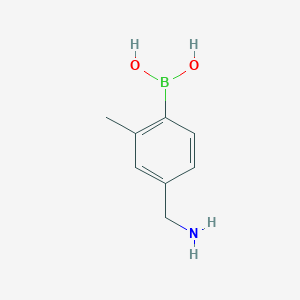
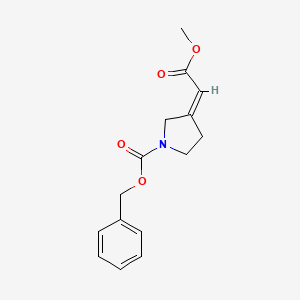
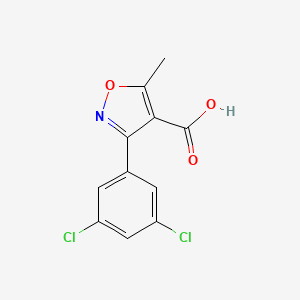
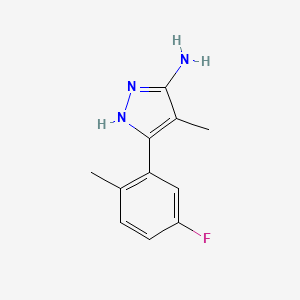

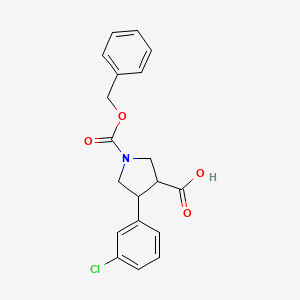

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B13628844.png)
![ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13628847.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13628849.png)

